Cas no 2138147-63-2 (Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate)

Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-723230
- 2138147-63-2
- sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate
- Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate
-
- インチ: 1S/C12H12O3S.Na/c13-16(14)8-7-15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8H2,(H,13,14);/q;+1/p-1
- InChIKey: REYSSZAKNXLCDY-UHFFFAOYSA-M
- ほほえんだ: S(CCOC1C=CC2C=CC=CC=2C=1)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 258.03265966g/mol
- どういたいしつりょう: 258.03265966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723230-1.0g |
sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate |
2138147-63-2 | 1g |
$0.0 | 2023-06-06 |
Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinateに関する追加情報
Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate (CAS No. 2138147-63-2): An Overview
Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate (CAS No. 2138147-63-2) is a specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate is C14H13NaO3S, and its molecular weight is approximately 286.30 g/mol. The compound features a naphthalene ring system linked to an ethane sulfinate moiety, which imparts specific chemical and biological properties. The presence of the naphthalene ring contributes to the compound's aromatic character and stability, while the sulfinate group provides reactivity and potential bioactivity.
In recent years, Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate has been the subject of several studies aimed at elucidating its pharmacological properties. One notable area of research has been its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate has demonstrated potential in cancer research. In vitro studies have indicated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This property has led to its evaluation as a potential chemotherapeutic agent, particularly in combination with other anticancer drugs to enhance therapeutic efficacy and reduce side effects.
The solubility and stability of Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate are also important considerations for its practical application. The compound is generally soluble in water and polar organic solvents, which facilitates its use in various formulations. Additionally, its stability under different conditions, such as pH and temperature, has been extensively studied to ensure its reliability in pharmaceutical formulations.
In terms of safety and toxicity, preliminary studies suggest that Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its safety profile, especially in long-term use and in combination with other drugs.
The synthesis of Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate involves several well-established chemical reactions. One common approach involves the reaction of 2-naphthol with chloroethyl sulfinate followed by deprotonation with sodium hydroxide. This method yields high purity product with good yield, making it suitable for large-scale production.
In conclusion, Sodium 2-(Naphthalen-2-yloxy)ethane-1-sulfinate (CAS No. 2138147-63-2) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for new treatments in various medical fields.
2138147-63-2 (Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate) 関連製品
- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)
- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)
- 1263212-32-3(3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 1804460-09-0(Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1804659-71-9(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)



